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Compound of Interest

Compound Name: YH-53

Cat. No.: B8210258 Get Quote

An In-depth Technical Guide to the Peptidomimetic Nature of YH-53

For Researchers, Scientists, and Drug Development Professionals

Abstract
YH-53 is a potent, peptidomimetic covalent inhibitor of the 3C-like protease (3CLpro), also

known as the main protease (Mpro), of coronaviruses, including SARS-CoV and SARS-CoV-2.

[1][2] Its unique benzothiazolyl ketone warhead facilitates a covalent interaction with the

catalytic cysteine residue (Cys145) within the active site of the 3CLpro, effectively halting viral

replication.[3][4] This document provides a comprehensive overview of the technical aspects of

YH-53, including its mechanism of action, quantitative inhibitory and pharmacokinetic data, and

detailed experimental protocols.
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IUPAC Name

N-((S)-1-(((S)-1-(benzo[d]thiazol-2-yl)-1-oxo-3-

((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-4-

methyl-1-oxopentan-2-yl)-4-methoxy-1H-indole-

2-carboxamide[5]

CAS Number 1471484-62-4

Molecular Formula C30H33N5O5S

Molecular Weight 575.68 g/mol

Class Peptidomimetic, Covalent Inhibitor

Target
Coronavirus 3CL Protease (3CLpro) / Main

Protease (Mpro)

Quantitative Data
Table 2.1: In Vitro Inhibitory Activity

Target Enzyme Inhibition Constant (Ki)
Half-maximal Inhibitory
Concentration (IC50)

SARS-CoV-1 3CLpro 6.3 nM 0.74 μM

SARS-CoV-2 3CLpro 34.7 nM 0.124 µM

Table 2.2: Antiviral and Cytotoxic Activity
Cell Line Antiviral Activity (EC50) Cytotoxicity (CC50)

Vero Cells 2.6 μM >100 μM

Table 2.3: In Vivo Pharmacokinetic Parameters in Rats
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Administrat
ion Route

Dose
Half-life
(T1/2)

Area Under
the Curve
(AUC0–∞)

Volume of
Distribution
(Vd)

Maximum
Concentrati
on (Cmax)

Intravenous

(IV)
0.1 mg/kg 2.97 hours 19.7 ng·h/mL 3.51 L/kg -

Oral 0.5 mg/kg 9.64 hours 3.49 ng·h/mL - 1.08 ng/mL

Data sourced from MedchemExpress, citing Konno, et al. (2021).

Mechanism of Action: Inhibition of Viral Polyprotein
Processing
YH-53 functions by inhibiting the 3CL protease, a critical enzyme in the life cycle of

coronaviruses. The 3CLpro is responsible for cleaving the viral polyproteins into functional non-

structural proteins (NSPs) that are essential for viral replication and transcription. By covalently

binding to the catalytic Cys145 residue in the active site of the 3CLpro, YH-53 blocks this

proteolytic activity, thereby preventing the maturation of the virus.
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Caption: Covalent inhibition of 3CL protease by YH-53, blocking viral replication.
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Experimental Protocols
3CL Protease Inhibition Assay (Enzymatic Assay)
This assay quantifies the inhibitory potency of YH-53 against the 3CL protease. The protocol

generally involves:

Reagents and Materials: Recombinant SARS-CoV-2 3CLpro, a fluorogenic substrate (e.g., a

peptide with a fluorescent reporter and a quencher), assay buffer, and YH-53 at various

concentrations.

Procedure: a. The 3CLpro enzyme is pre-incubated with varying concentrations of YH-53 in

the assay buffer for a defined period to allow for inhibitor binding. b. The enzymatic reaction

is initiated by the addition of the fluorogenic substrate. c. The fluorescence intensity is

monitored over time using a plate reader. As the enzyme cleaves the substrate, the

fluorophore is separated from the quencher, resulting in an increase in fluorescence. d. The

rate of substrate cleavage is calculated from the linear phase of the fluorescence curve.

Data Analysis: The IC50 value is determined by plotting the enzyme activity against the

logarithm of the YH-53 concentration and fitting the data to a dose-response curve. The Ki

value can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for

competitive inhibitors.

Cytopathic Effect (CPE) Assay (Antiviral Activity)
This cell-based assay determines the concentration of YH-53 required to protect cells from

virus-induced death.

Cell Line: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are commonly

used.

Procedure: a. Vero E6 cells are seeded in 96-well plates and incubated until a confluent

monolayer is formed. b. The cells are then treated with serial dilutions of YH-53. c.

Subsequently, the cells are infected with a known titer of SARS-CoV-2. d. The plates are

incubated for a period sufficient to allow for viral replication and the development of

cytopathic effects in the untreated, infected control wells (typically 2-3 days). e. Cell viability

is assessed using a colorimetric assay, such as the MTT or crystal violet staining method.
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Data Analysis: The EC50 value, the concentration of YH-53 that protects 50% of the cells

from virus-induced death, is calculated by plotting cell viability against the drug

concentration.

Cytotoxicity Assay
This assay is performed to determine the concentration of YH-53 that is toxic to the host cells.

Cell Line: The same cell line used in the CPE assay (e.g., Vero E6) is typically used.

Procedure: a. Cells are seeded in 96-well plates. b. The cells are treated with the same serial

dilutions of YH-53 as in the CPE assay, but without the addition of the virus. c. After the

incubation period, cell viability is measured.

Data Analysis: The CC50 value, the concentration of YH-53 that reduces cell viability by

50%, is determined from the dose-response curve.

In Vivo Pharmacokinetic Study in Rats
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties

of YH-53 in a living organism.

Animal Model: Male Sprague-Dawley rats are commonly used.

Procedure: a. Intravenous (IV) Administration: A single dose of YH-53 is administered

intravenously to one group of rats. b. Oral (PO) Administration: A single dose of YH-53 is

administered orally to another group of rats. c. Blood Sampling: Blood samples are collected

from the rats at predetermined time points after drug administration. d. Plasma Analysis: The

blood samples are processed to obtain plasma, and the concentration of YH-53 in the

plasma is quantified using a sensitive analytical method, such as liquid chromatography-

mass spectrometry (LC-MS).

Data Analysis: The plasma concentration-time data is used to calculate various

pharmacokinetic parameters, including half-life (T1/2), area under the curve (AUC), volume

of distribution (Vd), and maximum concentration (Cmax).
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YH-53 Drug Discovery and Evaluation Workflow
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Caption: Workflow for the discovery and preclinical evaluation of YH-53.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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